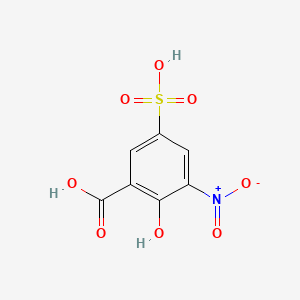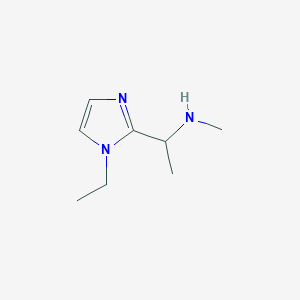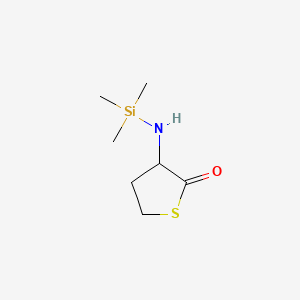
N-(1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)propan-2-amine is a complex organic compound with a unique structure It is characterized by the presence of a tetrahydronaphthalene ring system substituted with tetramethyl groups, making it a highly branched and sterically hindered molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)propan-2-amine typically involves multiple steps. One common approach starts with the nitration of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene to form 2-nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions, including temperature, pressure, and choice of solvents, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions often involve halogenating agents or other electrophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylamine
- 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Uniqueness
Compared to similar compounds, N-(1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)propan-2-amine stands out due to its specific amine substitution, which imparts unique chemical reactivity and potential biological activity. Its highly branched structure also contributes to its distinct physical and chemical properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C19H31N |
|---|---|
Peso molecular |
273.5 g/mol |
Nombre IUPAC |
N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C19H31N/c1-13(2)20-14(3)15-8-9-16-17(12-15)19(6,7)11-10-18(16,4)5/h8-9,12-14,20H,10-11H2,1-7H3 |
Clave InChI |
MKAAMKPTSJQMHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(C)C1=CC2=C(C=C1)C(CCC2(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


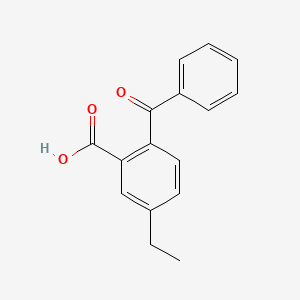
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13955486.png)

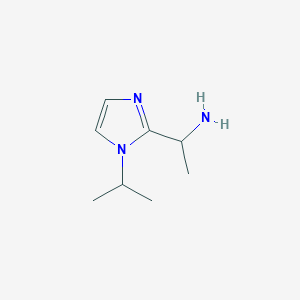
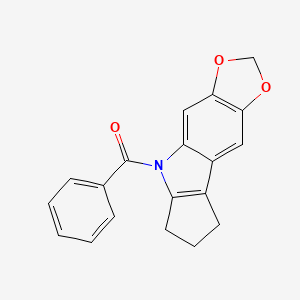

![1H-Cyclopropa[D]pyrrolo[1,2-A]azocine](/img/structure/B13955527.png)
![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955528.png)
![4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955535.png)

![2-(2-Aminoacetyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13955565.png)
